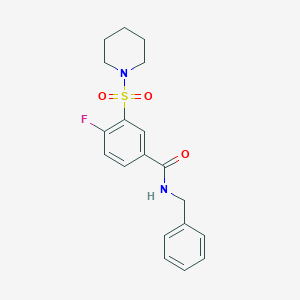![molecular formula C19H15IN2O3 B5208870 N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of pharmacology and biochemistry. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide exerts its inhibitory effects on PLD by binding to its catalytic domain and preventing its activation. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), which is a crucial signaling molecule involved in various cellular processes. This compound inhibits this process by preventing the formation of PA, which in turn affects various downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PLD by this compound has several biochemical and physiological effects. It affects various cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. It also affects various signaling pathways such as the mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of PLD, which makes it an ideal tool for studying the role of PLD in various cellular processes. It is also easy to use and can be applied to various experimental systems such as cell culture, animal models, and human tissue samples. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. It is also not suitable for long-term studies as it may have toxic effects on cells.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide and its effects on PLD. One direction is to investigate the role of PLD in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of PLD that can be used in clinical settings. The development of new techniques such as CRISPR/Cas9 gene editing can also be used to investigate the role of PLD in various cellular processes. Overall, the study of this compound and its effects on PLD has the potential to lead to new insights into the role of this enzyme in various diseases and to the development of new therapeutic strategies.
Synthesis Methods
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-iodobenzoyl chloride, which is then reacted with 2-aminobenzamide to obtain N-(4-iodobenzoyl)-2-aminobenzamide. In the next step, this compound is reacted with 2-(bromomethyl)furan to obtain this compound (this compound). The final product is then purified using column chromatography.
Scientific Research Applications
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide has been extensively studied in the field of pharmacology and biochemistry due to its potent inhibitory effects on PLD. It has been used in various in vitro and in vivo experiments to investigate the role of PLD in various cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. This compound has also been used to study the effects of PLD inhibition on various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-iodobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3/c20-14-9-7-13(8-10-14)18(23)22-17-6-2-1-5-16(17)19(24)21-12-15-4-3-11-25-15/h1-11H,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMSJTRLVNYMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)

![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)
![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)